molecular formula C9H6BrNOS B1372227 4-Bromo-2-phenoxythiazole CAS No. 1065074-43-2

4-Bromo-2-phenoxythiazole

Cat. No.: B1372227
CAS No.: 1065074-43-2
M. Wt: 256.12 g/mol
InChI Key: YJESUUGBCWVUTC-UHFFFAOYSA-N
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Description

4-Bromo-2-phenoxythiazole is a chemical compound with the molecular formula C9H6BrNOS . It has a molecular weight of 256.12 . The compound is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and a bromine atom . The InChI code for the compound is 1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.12 g/mol . It has a topological polar surface area of 50.4 Ų and a complexity of 164 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    4-Bromo-2-phenoxythiazole derivatives are synthesized using various techniques. For example, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was synthesized from α-bromo-1-(4-hydroxyphenyl)-1-pentone and thiourea, demonstrating the versatility of this compound in synthesis processes (He, Hu, Cao, & Ye, 2011).

  • Crystal Structure Analysis

    The crystal structure of various derivatives, such as the ethanol solvate 0.25 hydrate of a synthesized thiazole, can be determined using X-ray diffraction analysis. This highlights the importance of this compound in the study of molecular structures (He, Hu, Cao, & Ye, 2011).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: Derivatives of this compound, such as various Schiff bases and Thiazolidinone, have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Anti-Proliferative and Antitumor Applications

  • Urease and Anti-Proliferative Activity: Novel 1,2,4-substituted triazoles, synthesized through a multistep protocol involving this compound derivatives, have shown promise as urease inhibitors and in anti-proliferative activity. This suggests their potential application in medical research, particularly in targeting cancer cells (Ali et al., 2022).

Applications in Organic Synthesis

  • Modification Under Microwave Irradiation: Studies have shown the feasibility of synthesizing 2-amino-4-phenylthiazole derivatives under microwave irradiation, starting with 2-amino-5-bromo-4-phenylthiazole. This method highlights the utility of this compound in organic synthesis, particularly in reducing reaction times (Khrustalev, 2009).

Applications in Metal Complex Synthesis

  • Metal Complex Synthesis: The synthesis and characterization of sulfonamide-derived ligands and their metal complexes, involving this compound, have been explored. This research shows the compound's relevance in developing new materials with potential applications in various fields, including catalysis and material science (Chohan & Shad, 2011).

Safety and Hazards

4-Bromo-2-phenoxythiazole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-phenoxythiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a biochemical probe to study protein interactions and enzyme activities . The compound’s bromine atom and thiazole ring allow it to form stable complexes with certain enzymes, thereby inhibiting or modifying their activity. For instance, it has been shown to interact with proteases and kinases, affecting their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis . These effects make this compound a valuable tool for studying cellular responses to biochemical stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring and bromine atom enable it to bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions . For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can activate certain kinases by stabilizing their active conformations . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response . These dosage-dependent effects are crucial for determining the appropriate experimental conditions for using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which can have distinct biochemical activities . The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity, with higher concentrations in certain organelles leading to more pronounced effects . Understanding the transport and distribution of this compound is essential for elucidating its cellular functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-bromo-2-phenoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESUUGBCWVUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674647
Record name 4-Bromo-2-phenoxy-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-43-2
Record name 4-Bromo-2-phenoxythiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-phenoxy-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 75 ml of N,N-dimethylformamide were added 3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate, and the mixture was stirred at 140° C. for 6 hours. After cooling to room temperature, 100 ml of water was added to the reaction mixture and two extractions were conducted with 100 ml of ethyl acetate. After being washed twice with 100 ml of water and once with 50 ml of saturated brine, the organic layer was dried over magnesium sulfate. After filtering the magnesium sulfate, the organic layer was concentrated and the residue was purified by column chromatography (Wakogel C-200; hexane:ethyl acetate=9:1) to give 2.86 g of an ether compound.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate were added to 75 ml of N,N-dimethylformamide, and the obtained mixture was then stirred at 140° C. for 6 hours. Thereafter, the reaction solution was cooled to a room temperature, and 100 ml of water was then added thereto, followed by extraction with 100 ml of ethyl acetate twice. The organic layer was washed with 100 ml of water twice and then with 50 ml of a saturated brine once. The resultant was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=9:1), so as to obtain 2.86 g of an ether compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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